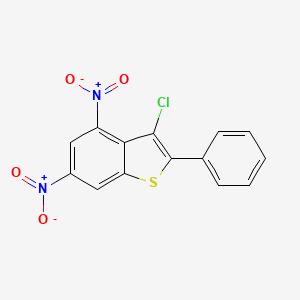![molecular formula C14H14N2O4 B11468279 8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B11468279.png)
8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[222]octane-3,5-dione is a complex organic compound that features a unique bicyclic structure This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione typically involves the enantioselective construction of the bicyclic scaffold. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereochemical control . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the benzodioxole moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione has several applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share the tropane scaffold but differ in their functional groups and biological activities.
Benzodioxole Derivatives: Compounds like safrole and piperonal contain the benzodioxole moiety but lack the bicyclic structure.
Uniqueness
8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione is unique due to its combination of the tropane scaffold and the benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione |
InChI |
InChI=1S/C14H14N2O4/c1-14-5-8(11(12(17)15-14)13(18)16-14)7-2-3-9-10(4-7)20-6-19-9/h2-4,8,11H,5-6H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
ONAFJEYNPAMEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C(C(=O)N1)C(=O)N2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-hydroxyphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11468198.png)
![8-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one](/img/structure/B11468210.png)
![4-chloro-N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]benzamide](/img/structure/B11468223.png)
![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11468228.png)
![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B11468233.png)
![8-(4-chlorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11468236.png)
![7-(4-Hydroxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11468242.png)
![3-(4-Fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11468258.png)
![3-(5-Bromo-2-fluorophenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11468270.png)
![2-amino-7-{4-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468272.png)
![N-(3-chlorobenzyl)-5-{[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11468282.png)
![4-(4-chlorophenyl)-6-(3-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11468290.png)
![1-benzyl-5-(4-chlorophenyl)-2-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11468294.png)

